molecular formula C10H13NO2 B3044592 2-Hydroxy-N,N,5-trimethylbenzamide CAS No. 100245-03-2

2-Hydroxy-N,N,5-trimethylbenzamide

Cat. No.: B3044592
CAS No.: 100245-03-2
M. Wt: 179.22 g/mol
InChI Key: PXVLULSIEUVVQB-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N,5-trimethylbenzamide (CAS 100245-03-2) is a chemical compound with the molecular formula C 10 H 13 NO 2 and a molecular weight of 179.22 g/mol . This research chemical is provided with a guaranteed purity of not less than 98% . The compound features a hydroxy functional group adjacent to the amide on the benzene ring, a structure that is of significant interest in coordination chemistry and materials science. Similar hydroxybenzamide derivatives are frequently employed as versatile organic precursors in the synthesis of more complex molecules, such as amido-Schiff base ligands, which are known to form complexes with metal ions like Zn(II) for investigation into chromic, fluorescent, and radical scavenging behaviors . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet (MSDS) prior to use and adhere to all appropriate safety protocols.

Properties

CAS No.

100245-03-2

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-hydroxy-N,N,5-trimethylbenzamide

InChI

InChI=1S/C10H13NO2/c1-7-4-5-9(12)8(6-7)10(13)11(2)3/h4-6,12H,1-3H3

InChI Key

PXVLULSIEUVVQB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)C(=O)N(C)C

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituent type and position, leading to variations in solubility, reactivity, and biological activity.

Table 1: Comparison of Substituted Benzamides

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
2-Hydroxy-N,N,5-trimethylbenzamide C${11}$H${15}$NO$_2$ 2-OH, N,N-(CH$3$)$2$, 5-CH$_3$ 193.24 Potential directing group; moderate lipophilicity
2-Amino-N,N,5-trimethylbenzamide C${10}$H${14}$N$_2$O 2-NH$2$, N,N-(CH$3$)$2$, 5-CH$3$ 178.23 Enhanced hydrogen bonding capacity; possible CNS activity
2-Bromo-5-methoxy-N,N-dimethylbenzamide C${10}$H${12}$BrNO$_2$ 2-Br, 5-OCH$3$, N,N-(CH$3$)$_2$ 258.11 Electron-withdrawing Br/OCH$_3$; synthetic intermediate
2-Hydroxy-5-nitro-N-phenylbenzamide C${13}$H${10}$N$2$O$4$ 2-OH, 5-NO$_2$, N-Ph 274.23 Nitro group increases acidity; precursor for benzoxazepines
  • Hydroxyl vs.
  • Halogen vs.
  • Nitro Group Impact : The nitro group in 2-Hydroxy-5-nitro-N-phenylbenzamide increases the acidity of the hydroxyl group (pKa ~8–10) compared to the methyl-substituted analog, affecting its interaction with metal catalysts or biological targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Hydroxy-N,N,5-trimethylbenzamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis can be adapted from analogous benzamide derivatives. For example, coupling 2-hydroxybenzoic acid derivatives with trimethylamine under anhydrous conditions using coupling agents like EDCI/HOBt. Reaction temperature (e.g., room temperature vs. reflux) and solvent polarity (e.g., dichloromethane or DMF) significantly influence yield. Purification via preparative HPLC with gradient elution (e.g., acetonitrile/water) is recommended to isolate the product with >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

  • Methodological Answer : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns and amide bond formation (e.g., δ ~11.6 ppm for hydroxyl protons in DMSO-d6). HPLC with UV detection (e.g., 254 nm) ensures purity, while HRMS validates molecular weight. Standardized protocols for solvent selection (e.g., DMSO for NMR) and internal calibration (e.g., TMS for NMR) are critical .

Q. How can preliminary toxicity assessments be designed given the lack of ecotoxicological data for this compound?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) to establish IC50_{50} values. Follow OECD guidelines for acute toxicity using Daphnia magna or zebrafish embryos. Prioritize dose-response studies with negative controls to distinguish compound-specific effects from background noise .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives in antimicrobial studies?

  • Methodological Answer : Systematically vary substituents (e.g., methoxy, halogen, or alkyl groups) at the 3-, 4-, and 5-positions of the benzamide core. Evaluate bioactivity against Gram-positive/negative bacteria (e.g., MIC assays). Use molecular docking to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and validate with site-directed mutagenesis .

Q. How can computational modeling resolve contradictions in reported biological activities of structurally similar benzamides?

  • Methodological Answer : Perform comparative molecular dynamics simulations to assess binding stability in different protein conformations (e.g., COX-2 vs. EGFR kinases). Use free-energy perturbation (FEP) to quantify the impact of minor structural differences (e.g., methyl vs. ethyl groups) on binding affinity. Cross-validate with experimental IC50_{50} data .

Q. What experimental frameworks are recommended for assessing the environmental persistence of this compound?

  • Methodological Answer : Design soil column studies to evaluate mobility and adsorption coefficients (Kd_{d}). Use OECD 301B biodegradation tests with activated sludge to measure half-life (t1/2_{1/2}). Quantify bioaccumulation potential via logP measurements and in silico models (e.g., EPI Suite) .

Q. How should researchers address discrepancies in reported cytotoxicity data for benzamide analogs?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., cell line, passage number, serum concentration). Perform meta-analyses to identify confounding variables (e.g., solvent DMSO concentration). Use orthogonal assays (e.g., ATP luminescence vs. LDH release) to confirm mechanisms of toxicity .

Q. What crystallographic techniques are suitable for resolving the 3D conformation of this compound, and how can data be validated?

  • Methodological Answer : Grow single crystals via slow evaporation in ethanol/water mixtures. Collect high-resolution X-ray diffraction data (λ = 0.71073 Å) and refine structures using SHELX. Validate with Cambridge Structural Database (CSD) entries for analogous compounds. Publish CIF files for peer verification .

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